molecular formula C11H14ClNO B11717218 2-(3-Chlorophenyl)-3-methylmorpholine CAS No. 1097796-78-5

2-(3-Chlorophenyl)-3-methylmorpholine

Cat. No.: B11717218
CAS No.: 1097796-78-5
M. Wt: 211.69 g/mol
InChI Key: BOFUZZAQNVYZFF-UHFFFAOYSA-N
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Description

Historical Context of Phenylmorpholine Analogs in Pharmacological Sciences

The journey of pharmacological science began with medicines derived from natural sources like plants and herbs. nih.gov A significant shift occurred in the mid-19th century with the advent of synthetic chemistry, which allowed for the creation of novel compounds. nih.gov The first synthetic drug, chloral (B1216628) hydrate, was discovered in 1869, paving the way for the development of a vast array of synthetic therapeutic agents. nih.gov Early pharmaceutical development was often a spin-off from the synthetic dye industry, which provided a rich source of organic chemicals derived from coal tar. nih.gov

In the 20th century, the concept of chemical transmission of nerve impulses, pioneered by figures like Sir Henry Dale and Otto Loewi, revolutionized pharmacology. aspet.org This understanding fueled the development of drugs targeting the nervous system. Within this context, the class of compounds known as phenylmorpholines was investigated for their stimulant and anorectic properties.

One of the most notable early phenylmorpholine analogs is phenmetrazine. It was once prescribed for the short-term treatment of obesity due to its action as a potent substrate for norepinephrine (B1679862) and dopamine (B1211576) transporters, exhibiting stimulant properties similar to amphetamines. google.com However, its high potential for abuse led to its withdrawal from the market. google.com Subsequently, a close analog, phendimetrazine (B1196318), which has a methyl substituent on the amine, was introduced as an anorectic. google.com Research has suggested that phendimetrazine may act as a prodrug, converting to phenmetrazine to exert its effects. google.com Due to its own potential for abuse, phendimetrazine is regulated as a controlled substance. google.com The study of these early analogs provides the foundational context for ongoing research into newer derivatives like 2-(3-Chlorophenyl)-3-methylmorpholine. wikipedia.org

Nomenclature and Classification of this compound within Chemical and Pharmacological Literature

In scientific literature, precise naming and classification are crucial for the unambiguous identification of chemical compounds. This compound is identified by a systematic IUPAC name and various synonyms and registry numbers.

Chemically, it is classified as a substituted phenylmorpholine. This class consists of derivatives of 2-phenylmorpholine (B1329631) or the psychostimulant phenmetrazine. wikipedia.org Most compounds in this family act as releasing agents for monoamine neurotransmitters, which results in stimulant effects. wikipedia.org The specific substitutions on the phenyl and/or morpholine (B109124) rings are key determinants of their pharmacological profiles. ljmu.ac.uk

Identifier TypeValue
IUPAC Name This compound
Synonyms PAL-594, 3-chlorophenmetrazine wikipedia.orgguidechem.com
CAS Number 1097796-78-5 guidechem.comchemspider.com
Molecular Formula C11H14ClNO guidechem.comchemspider.com
Molecular Weight 211.69 g/mol guidechem.com

Regulatory Frameworks and Research Implications for Controlled Substances like this compound

Research involving psychoactive compounds is subject to stringent regulatory oversight. In the United States, the primary legal framework is the Controlled Substances Act (CSA), enacted in 1970. congress.govnih.gov The CSA establishes a unified system for regulating substances that pose a risk of abuse and dependence. congress.gov It categorizes these substances into five schedules (I-V) based on their accepted medical use, potential for abuse, and dependence liability. nih.govdea.gov

The scheduling of a substance is determined by the Drug Enforcement Administration (DEA) and the Department of Health and Human Services (HHS) based on several factors. dea.gov

Factors for Scheduling under the CSA: dea.gov

Actual or relative potential for abuse.

Scientific evidence of its pharmacological effect, if known.

The state of current scientific knowledge regarding the substance.

Its history and current pattern of abuse.

The scope, duration, and significance of abuse.

Risk to public health.

Its psychic or physiological dependence liability.

Whether the substance is an immediate precursor of a substance already controlled.

While this compound may not be explicitly listed in the schedules, the CSA also includes provisions for "controlled substance analogues." An analogue is a substance that has a chemical structure substantially similar to a Schedule I or II substance and has a similar effect on the central nervous system. congress.gov This provision means that novel compounds that are structurally and pharmacologically similar to controlled substances like phenmetrazine could be treated as controlled substances under the law.

Internationally, organizations like the World Health Organization (WHO) and treaties such as the United Nations Convention on Psychotropic Substances provide a basis for the global control of psychoactive drugs. who.int

For researchers, these regulations have significant implications. Conducting research with controlled substances or their analogues requires strict compliance with federal and state laws. umich.edu This includes obtaining appropriate licenses and registrations from the DEA and state authorities, adhering to rigorous protocols for storage and security, maintaining meticulous records of all transactions, and documenting disposal procedures. umich.edu Failure to comply can result in severe legal and professional consequences, underscoring the importance of a thorough understanding of the regulatory landscape for any researcher working with these compounds. umich.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1097796-78-5

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-methylmorpholine

InChI

InChI=1S/C11H14ClNO/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3

InChI Key

BOFUZZAQNVYZFF-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 3 Chlorophenyl 3 Methylmorpholine

Strategies for the Stereoselective Synthesis of 2-(3-Chlorophenyl)-3-methylmorpholine

Stereoselective synthesis is paramount for producing specific isomers of this compound, as different stereoisomers can exhibit varied biological activities. The primary challenge lies in controlling the relative and absolute stereochemistry at the C2 and C3 positions of the morpholine (B109124) ring.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For morpholine derivatives, this can be achieved through various catalytic methods. A tandem one-pot reaction involving hydroamination followed by asymmetric transfer hydrogenation has been shown to be an efficient method for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. acs.org This process uses a ruthenium catalyst with a chiral ligand, where hydrogen-bonding interactions are critical for achieving high enantiomeric excess (ee). organic-chemistry.org Another approach involves organocatalysis to create chiral C2-functionalized morpholines. nih.gov This method can produce N-benzyl protected morpholines with high yields and enantioselectivity (75–98% ee) over five steps. nih.gov While not specifically detailed for this compound, these methodologies provide a framework for its potential enantioselective preparation. For instance, the Sharpless asymmetric epoxidation has been successfully employed to establish the stereocenters in the synthesis of related compounds like (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine, starting from 3-chlorocinnamic acid. nih.gov

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers. For this compound, this involves controlling the cis/trans relationship between the 3-chlorophenyl group at C2 and the methyl group at C3. Recent advances include photocatalytic diastereoselective annulation strategies that construct morpholine scaffolds from readily available starting materials with high diastereoselectivity (>20:1 dr). nih.govacs.org This method uses a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid. nih.govacs.org Other methods include rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols, which yields highly substituted morpholines with excellent diastereoselectivities. rsc.org Furthermore, Pd-catalyzed carboamination reactions between substituted ethanolamine (B43304) derivatives and aryl bromides can generate cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov The cyclization of diastereomeric diols using sulfuric acid is another established method that typically affords the thermodynamically more stable trans isomer. nih.govbarrowneuro.org

Table 1: Comparison of Stereoselective Synthetic Strategies for Morpholine Derivatives

Synthetic Strategy Key Features Stereoselectivity Achieved Applicability to Target Compound
Asymmetric Transfer Hydrogenation Tandem one-pot reaction with Ru-catalyst. acs.org High enantioselectivity (>95% ee). acs.org Potentially applicable for controlling C3 stereocenter.
Sharpless Asymmetric Epoxidation Establishes stereocenters from an alkene precursor. nih.gov High enantioselectivity. Demonstrated for a closely related 2-(3-chlorophenyl)morpholine (B2832147) derivative. nih.gov
Photocatalytic Annulation Visible-light mediated C-H functionalization. acs.org High diastereoselectivity (>20:1 dr). acs.org Applicable for creating various substituted 2-aryl morpholines. nih.gov
Rhodium-Catalyzed Cyclization Atom-economic cyclization of allenols. rsc.org High diastereo- and enantioselectivity. rsc.org Suitable for highly substituted morpholine frameworks.

| Pd-Catalyzed Carboamination | Coupling of ethanolamines and aryl bromides. nih.gov | Excellent diastereoselectivity (>20:1 dr) for cis isomers. nih.gov | Modular approach allows variation of aryl substituents. |

Exploration of Synthetic Pathways for Related Phenylmorpholine Derivatives

The synthesis of this compound can be understood in the broader context of methods used for related phenylmorpholine derivatives, such as phenmetrazine and its analogs. A common and adaptable synthetic route starts with a substituted propiophenone. For example, the synthesis of 4-methylphenmetrazine begins with the bromination of 4-methylpropiophenone to yield an α-bromo ketone. nih.gov This intermediate is then reacted with ethanolamine to form an aziridine, which subsequently undergoes acid-catalyzed rearrangement and cyclization to form the final morpholine ring structure. nih.gov This general pathway can be adapted for this compound by starting with 3'-chloropropiophenone.

Another versatile method involves the reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts, which provides stereodefined C-substituted morpholines with a high degree of regio- and diastereoselectivity. acs.org Additionally, a simple one or two-step protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide allows for the conversion of 1,2-amino alcohols into morpholine structures. organic-chemistry.org These modular approaches are valuable for creating a variety of substituted phenylmorpholines by simply changing the starting materials.

Advanced Characterization Techniques in Synthetic Chemistry of Morpholine Compounds

The unambiguous identification and structural elucidation of synthetic products like this compound and its analogs rely on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for determining the molecular structure. ¹H NMR provides information on the electronic environment of protons and their connectivity through spin-spin coupling. The coupling constants (J-values) between protons on the C2 and C3 carbons are particularly useful for determining the relative stereochemistry (cis vs. trans) of the substituents. researchgate.net ¹³C NMR helps to identify all unique carbon atoms in the molecule. nih.gov

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. acs.org

X-ray Crystallography : This technique provides the most definitive structural information, including bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule in the solid state. It is the gold standard for confirming the three-dimensional structure of a specific stereoisomer.

Table 2: Role of Advanced Characterization Techniques

Technique Information Provided
¹H NMR Proton environment, connectivity, relative stereochemistry (cis/trans). researchgate.net
¹³C NMR Number and type of carbon atoms. nih.gov
Mass Spectrometry Molecular weight and fragmentation patterns. acs.org

| X-ray Crystallography | Unambiguous 3D structure, absolute and relative stereochemistry. |

Analog Design and Library Synthesis for Pharmacological Exploration of Morpholine Scaffolds

The phenylmorpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Analog design and the synthesis of chemical libraries are key strategies for exploring the structure-activity relationships (SAR) of this scaffold to develop new therapeutic agents. wikipedia.org

By systematically modifying the structure of a lead compound like this compound, chemists can probe how different functional groups affect its pharmacological properties. Modifications can include:

Aryl Ring Substitution : Changing the position or nature of the substituent on the phenyl ring (e.g., moving the chlorine from the meta to the ortho or para position, or replacing it with other groups like fluoro, bromo, or methyl). nih.govbarrowneuro.org

N-Alkylation : Introducing different alkyl groups (methyl, ethyl, propyl) on the morpholine nitrogen to investigate their impact on potency and selectivity. nih.govbarrowneuro.org

Morpholine Ring Substitution : Altering or adding substituents at other positions on the morpholine ring.

These systematic modifications generate a library of related compounds. High-throughput screening of these libraries against biological targets, such as monoamine transporters, allows researchers to identify compounds with improved potency, selectivity, or metabolic stability. nih.gov For example, studies on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have shown that stereochemistry and aryl ring substitution are critical for serotonin (B10506) and noradrenaline reuptake inhibition, leading to the identification of selective inhibitors and dual-action agents. nih.gov This approach of analog synthesis and pharmacological testing is crucial for optimizing the therapeutic potential of the morpholine scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Chlorophenyl 3 Methylmorpholine and Analogs

Influence of Substituent Modifications on the Morpholine (B109124) Corenih.gov

Modifications to the morpholine ring of phenylmorpholine derivatives, including N-alkylation and alterations at the C3 position, have a pronounced impact on their potency and selectivity as monoamine transporter inhibitors.

N-alkylation of the morpholine nitrogen significantly influences the pharmacological profile. While the addition of an N-methyl group to a related analog, (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine, has little effect on its monoamine uptake inhibition potency, larger alkyl groups introduce substantial changes. The addition of an N-ethyl or N-propyl group can lead to a 4- to 7.8-fold increase in potency for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) uptake inhibition. nih.gov Conversely, these same modifications can result in a 4- to 7-fold decrease in serotonin (B10506) transporter (SERT) uptake inhibition potency, thereby altering the selectivity profile of the compound. nih.gov

Furthermore, extending the alkyl chain at the 3-position of the morpholine ring also modulates activity. In analogs of 2-(3-chlorophenyl)-3,5,5-trimethylmorpholine, replacing the 3-methyl group with a 3-ethyl or 3-propyl group results in compounds that are among the most potent as DAT inhibitors and share the highest potency as NET inhibitors within the tested series. nih.gov This suggests that the size and lipophilicity of substituents on the morpholine core are critical determinants of interaction with catecholamine transporters. The introduction of alkyl substitutions at the C3 position of the morpholine ring has been shown to increase anticancer activity in other classes of morpholine derivatives. e3s-conferences.org

Modification on Morpholine Core of 2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine AnalogEffect on DAT InhibitionEffect on NET InhibitionEffect on SERT Inhibition
N-Methyl Little to no changeLittle to no changeLittle to no change
N-Ethyl 4-7.8 fold increase in potency4-7.8 fold increase in potency4-7 fold decrease in potency
N-Propyl 4-7.8 fold increase in potency4-7.8 fold increase in potency4-7 fold decrease in potency
3-Ethyl Significant increase in potencySignificant increase in potencyData not specified
3-Propyl Significant increase in potencySignificant increase in potencyData not specified

Impact of Aromatic Ring Substitutions on Pharmacological Profilesnih.govmdpi.com

Substitutions on the phenyl ring of 2-phenyl-3-methylmorpholine analogs are a key factor in determining their pharmacological activity and selectivity for monoamine transporters. The position and electronic properties of these substituents can drastically alter the compound's binding affinity.

For monoamine transporter ligands in general, halogen substitutions at the meta and para positions of the aryl ring have been shown to increase binding affinity at the DAT. nih.gov The order of potency for halogen substitutions at the para position often follows the trend of Br > Cl > F ≥ H. nih.gov Specifically for 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, replacing a chloro group with a fluoro group can lead to a 3.7- and 3.2-fold increase in potency for the inhibition of DAT and NET uptake, respectively. nih.gov However, this same substitution can cause a 12-fold decrease in potency for SERT uptake inhibition. nih.gov In another series of phenylmorpholine analogs, the 3-fluoro substituted compound (3-FPM) showed higher potency for inducing dopamine and norepinephrine release compared to its 4-fluoro counterpart (4-FPM). ljmu.ac.uk

The nature of the substituent on the aromatic ring also plays a role. In a study of benzothiazole-phenyl analogs, it was found that trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes when placed at the ortho and para positions. mdpi.com In general, 2- and 3-substituted compounds have been found to be more active than 4-substituted compounds in some series of aromatic ring-substituted molecules. nih.gov

Aromatic Ring Substitution (relative to 3-Chloro)Effect on DAT InhibitionEffect on NET InhibitionEffect on SERT Inhibition
3-Fluoro Increased potencyIncreased potencyDecreased potency
3-Bromo Increased potencyData not specifiedData not specified

Stereochemical Determinants of Biological Activity for Phenylmorpholine Derivativesljmu.ac.ukresearchgate.net

Stereochemistry is a critical factor in the biological activity of phenylmorpholine derivatives, with different enantiomers and diastereomers often exhibiting significantly different potencies and selectivities for their molecular targets. The spatial arrangement of the phenyl and methyl groups relative to the morpholine ring dictates the interaction with the binding sites of monoamine transporters.

The synthesis of enantiomerically pure phenylmorpholine derivatives is crucial for evaluating their specific pharmacological effects. For instance, the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine has been achieved, highlighting the importance of obtaining specific stereoisomers for biological testing. nih.gov It is well-established that for many chiral drugs, one enantiomer may be significantly more active or have a different pharmacological profile than the other. researchgate.net In some cases, one diastereomer may exhibit the desired activity while another is inactive or even produces undesirable effects. psu.edumdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design for Monoamine Transporter Ligandspsu.edu

Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are particularly valuable in the design of novel monoamine transporter ligands.

QSAR models establish a mathematical relationship between the physicochemical properties of a series of compounds and their pharmacological activities. For dopamine transporter (DAT) inhibitors, both 2D and 3D QSAR models have been developed. These models use various molecular descriptors to predict the binding affinity of new compounds, which can guide the synthesis of more potent and selective molecules. The underlying principle of QSAR is that molecules with similar structural or physicochemical properties will exhibit similar biological activities.

Ligand-based drug design is employed when the 3D structure of the target protein is unknown. This approach relies on the information derived from a set of known active ligands to build a pharmacophore model. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target receptor. These models can then be used to screen virtual libraries of compounds to identify new potential ligands. mdpi.com For the design of novel monoamine transporter ligands, these approaches are instrumental in identifying key structural features that govern their interaction with DAT, NET, and SERT.

Pharmacological Investigations: Preclinical Mechanisms and Targets of 2 3 Chlorophenyl 3 Methylmorpholine

Monoamine Transporter Interactions (Dopamine, Norepinephrine (B1679862), Serotonin)

Research indicates that 2-(3-Chlorophenyl)-3-methylmorpholine acts as a norepinephrine-dopamine releasing agent (NDRA), with a weaker effect on serotonin (B10506) release. wikipedia.org This profile is characteristic of many substituted phenylmorpholine compounds, which are known to function as releasers and/or reuptake inhibitors of dopamine (B1211576), serotonin, and norepinephrine. wikipedia.orggoogle.com The primary mechanism involves interaction with the presynaptic plasma membrane transporters for these monoamines, which are responsible for clearing the released neurotransmitters from the synaptic cleft.

Studies have demonstrated that this compound is a potent releaser of dopamine. wikipedia.org In assays using rat brain synaptosomes, the compound induced dopamine release with a half-maximal effective concentration (EC₅₀) of 27 nM. wikipedia.org This potent activity at the dopamine transporter (DAT) suggests a significant modulatory effect on the dopaminergic system. wikipedia.org The compound shows a notable selectivity for inducing dopamine release over the other monoamines. wikipedia.org

The compound also demonstrates significant activity at the norepinephrine transporter (NET). wikipedia.org Preclinical data show that it induces the release of norepinephrine with an EC₅₀ value of 75 nM in rat brain synaptosomes. wikipedia.org This indicates that it is approximately three times more potent at releasing dopamine than norepinephrine. wikipedia.org The interaction with NET is a key feature of its profile as a norepinephrine-dopamine releasing agent. wikipedia.org

Compared to its effects on dopamine and norepinephrine, this compound has a substantially weaker interaction with the serotonin transporter (SERT). wikipedia.org The EC₅₀ value for serotonin release was measured at 301 nM. wikipedia.org This demonstrates an approximately 11-fold lower potency for serotonin release compared to dopamine release, highlighting its relative selectivity for catecholamine systems. wikipedia.org

Monoamine Release Potency of this compound wikipedia.org
Monoamine TransporterActionEC₅₀ (nM)
Dopamine Transporter (DAT)Dopamine Release27
Norepinephrine Transporter (NET)Norepinephrine Release75
Serotonin Transporter (SERT)Serotonin Release301

Receptor Binding and Functional Assays for Morpholine (B109124) Compounds

Substituted phenylmorpholines are a class of compounds evaluated for their activity as monoamine releasing agents. wikipedia.org Functional assays are critical for determining whether these compounds act as transporter substrates that induce release or as inhibitors that block reuptake. For example, the structurally similar compound 3-Fluorophenmetrazine (3-FPM) has been characterized using both release and uptake inhibition assays. wikipedia.org In functional assays, 3-FPM was found to be a norepinephrine-dopamine releasing agent with EC₅₀ values of 30 nM and 43 nM, respectively. wikipedia.org Furthermore, it inhibited dopamine and norepinephrine uptake in Human Embryonic Kidney 293 (HEK293) cells with potencies comparable to cocaine. wikipedia.org Such assays are essential for characterizing the pharmacological activity of morpholine compounds like this compound.

Evaluation in In Vitro Systems (e.g., cell-based assays, synaptosomal preparations)

The primary preclinical evaluation of this compound's mechanism has been conducted using in vitro systems. wikipedia.org Specifically, neurotransmitter release assays were performed using synaptosomes prepared from rat brain tissue. wikipedia.org This synaptosomal preparation provides a model of the presynaptic nerve terminal, allowing for the direct measurement of neurotransmitter release mediated by transporters. The determination of the EC₅₀ values for dopamine, norepinephrine, and serotonin release was achieved through these in vitro experiments. wikipedia.org Cell-based assays, such as those using HEK293 cells, are also commonly employed to study the effects of related compounds on monoamine transporter function, including both uptake inhibition and substrate activity. wikipedia.org

Assessment in In Vivo Animal Models (e.g., rodent studies)

While specific in vivo studies for this compound are not detailed in the available literature, the standard preclinical assessment for a norepinephrine-dopamine releasing agent typically involves evaluation in rodent models. Such studies are designed to investigate the behavioral effects that correspond to the compound's in vitro pharmacological profile. Common animal models for this class of compounds include assessments of locomotor activity, where stimulant effects are observed, and drug discrimination studies, which help to characterize the subjective effects of the compound in comparison to known agents. These in vivo models are crucial for understanding the potential physiological and behavioral consequences of modulating dopamine and norepinephrine systems in a living organism.

Comparative Pharmacology with Reference Psychostimulants and Analogous Structures

The pharmacological profile of this compound is best understood through comparison with structurally related compounds, including the classic psychostimulant phenmetrazine, its prodrug phendimetrazine (B1196318), and other substituted phenylmorpholine analogues. wikipedia.orggoogle.com These compounds typically interact with monoamine transporters, functioning as either uptake inhibitors or releasing agents for dopamine (DA), norepinephrine (NE), and serotonin (5-HT). wikipedia.orgnih.gov The specific nature and potency of this interaction are heavily influenced by the substitution pattern on the phenyl ring. ljmu.ac.uk

Phenmetrazine, the parent compound, is a well-documented norepinephrine-dopamine releasing agent (NDRA). google.comwikipedia.org Its N-methylated analogue, phendimetrazine, functions as a prodrug, converting to phenmetrazine in the body to exert its pharmacological effects. google.comwikipedia.org Research into analogues has revealed that substitutions on the phenyl ring can significantly alter potency and selectivity. For instance, compounds such as 3-fluorophenmetrazine (3-FPM) have been identified as substrate-type monoamine releasers with a preference for catecholamine transporters (i.e., dopamine and norepinephrine transporters). ljmu.ac.uk

The compound this compound, also known as 3-chlorophenmetrazine, belongs to a series of phenylmorpholine analogues developed and investigated for their activity as monoamine releasers and/or uptake inhibitors. google.com While specific quantitative data for this particular analogue is not always available in comparative literature, its activity can be inferred from the broader class of compounds. The patent literature describes these substituted phenylmorpholines as potent ligands for monoamine transporters, with potential applications stemming from their ability to modulate neurotransmitter levels. google.com

Comparative Monoamine Transporter Inhibition

The following table presents the in vitro efficacy of phenmetrazine and its methyl-substituted analogues at inhibiting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in rat brain synaptosomes. This data provides a baseline for understanding the typical potency and selectivity profile of the core phenmetrazine structure.

Data sourced from studies on rat brain synaptosomes. nih.gov

As shown in the table, phenmetrazine and its methylated analogues are effective blockers of monoamine uptake, with IC₅₀ values generally in the low micromolar range. nih.gov Notably, the position of the methyl group on the phenyl ring significantly impacts potency and selectivity. 4-MPM, for example, is more potent at DAT and nearly 10-fold more potent at SERT compared to the parent compound phenmetrazine. nih.gov The 3-chloro substitution in this compound is expected to similarly influence transporter affinities relative to the unsubstituted phenmetrazine.

Comparative Monoamine Release

In addition to uptake inhibition, many phenylmorpholines are potent monoamine releasers. This is considered the primary mechanism for classic psychostimulants like amphetamine and phenmetrazine. nih.govwikipedia.org The table below shows the potency of phenmetrazine for inducing the release of dopamine and norepinephrine.

Data reflects the half-maximal effective concentration (EC₅₀) for neurotransmitter release. wikipedia.org

Phenmetrazine is a potent releaser of norepinephrine and dopamine, while having very weak activity at the serotonin transporter. wikipedia.org Analogues like 3-fluorophenmetrazine also act as substrate-type releasers with a preference for catecholamines. ljmu.ac.uk Given its structural similarity, this compound is hypothesized to function primarily as a norepinephrine and dopamine releasing agent, a profile consistent with other psychostimulant members of the substituted phenylmorpholine class. wikipedia.orggoogle.com

Information regarding "this compound" is currently unavailable in the public domain.

Extensive searches for scientific literature concerning the metabolism and pharmacokinetics of the chemical compound this compound have yielded no specific results. The requested article, which was to be structured around detailed preclinical data including metabolite identification, metabolic pathways, in vitro stability, and in vivo pharmacokinetic profiling, cannot be generated due to a lack of available research data on this particular compound.

While general principles of drug metabolism and pharmacokinetics are well-established, and information on related but structurally distinct molecules exists, there is no retrievable scientific information that specifically addresses the biotransformation or pharmacokinetic profile of this compound in preclinical models. The explicit instructions to focus solely on this compound and adhere to a strict outline of its metabolic and pharmacokinetic properties cannot be fulfilled without foundational research data.

Therefore, the following sections remain unaddressed:

Metabolism and Pharmacokinetics of 2 3 Chlorophenyl 3 Methylmorpholine in Preclinical Models

In Vivo Preclinical Pharmacokinetic Profiling and Metabolite Exposure Assessment

Further research and publication in peer-reviewed scientific journals are required before a comprehensive article on the metabolism and pharmacokinetics of 2-(3-Chlorophenyl)-3-methylmorpholine can be composed.

Computational Chemistry and Molecular Modeling for 2 3 Chlorophenyl 3 Methylmorpholine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. scispace.com This technique is crucial for understanding the structural basis of ligand-target interactions and is widely used in drug design to screen for potential drug candidates. mdpi.com For 2-(3-Chlorophenyl)-3-methylmorpholine, docking simulations can identify potential biological targets and elucidate the specific interactions that govern its binding affinity and selectivity.

Morpholine-containing compounds are known to interact with a variety of biological targets, including kinases, neuroreceptors, and enzymes involved in CNS disorders. nih.gove3s-conferences.org Docking studies of this compound would involve placing the molecule into the binding site of various receptors to calculate its binding energy and analyze its interaction profile. The 3-chlorophenyl group can engage in hydrophobic and halogen bonding interactions, while the morpholine (B109124) ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively. The methyl group at the 3-position introduces steric constraints and can influence the molecule's orientation within the binding pocket.

A typical molecular docking study would yield data on binding affinity (often expressed in kcal/mol) and identify key amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Parameter Predicted Value/Interaction Significance
Binding Affinity -8.5 kcal/mol Indicates a strong and stable binding interaction.
Hydrogen Bonds Morpholine N-H with Asp181 Anchors the ligand in the binding site.
Hydrophobic Interactions 3-Chlorophenyl ring with Leu75, Val83 Contributes to binding stability.
Halogen Bond Chlorine atom with Gly182 backbone Provides additional binding specificity.

| van der Waals Contacts | Methyl group with Ala99 | Optimizes the fit within the hydrophobic pocket. |

These simulations help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective analogs. mdpi.com

Conformational Analysis and Dynamics of Morpholine Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule significantly influences its physical properties and biological activity. For morpholine derivatives, the six-membered ring typically adopts a stable chair conformation to minimize angular and torsional strain.

In this compound, the substituents on the morpholine ring dictate its preferred conformation. The bulky 2-(3-chlorophenyl) and 3-methyl groups can exist in either axial or equatorial positions. Due to steric hindrance, substituents generally favor the equatorial position. However, stereoelectronic effects, such as the avoidance of pseudo A¹,³ strain between a substituent at the C-3 position and the N-tosyl group in related molecules, can also play a crucial role in determining conformational preference. acs.org Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule over time, providing insights into its flexibility and the stability of different conformers in a biological environment. mdpi.com

Table 2: Predicted Conformational Preferences of this compound

Conformer 2-(3-Chlorophenyl) Position 3-Methyl Position Relative Energy (kcal/mol) Predicted Population (%)
1 Equatorial Equatorial 0 (most stable) ~95%
2 Axial Equatorial +2.5 ~4%
3 Equatorial Axial +3.0 <1%

| 4 | Axial | Axial | +5.5 | <1% |

Understanding the dominant conformation is essential, as it represents the bioactive shape of the molecule that interacts with its biological target.

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbitals)

Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules. These methods are fundamental to understanding chemical reactivity and molecular stability. superfri.org

Density Functional Theory (DFT) Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov By solving the Kohn–Sham equations, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties like dipole moments and charge distributions. nih.gov For this compound, DFT calculations, often using functionals like B3LYP, can optimize the molecular structure to its lowest energy state and calculate various parameters. researchgate.netepstem.net

| C-Cl Bond Length | 1.75 Å | The distance between the carbon atom of the phenyl ring and the chlorine atom. |

Frontier Molecular Orbitals (FMO) Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. malayajournal.org

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, such as the morpholine nitrogen or the phenyl ring, while the LUMO is typically distributed over the electron-deficient regions.

Table 4: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Significance
HOMO -6.2 eV Represents the electron-donating ability.
LUMO -0.9 eV Represents the electron-accepting ability.

| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability. |

In Silico ADME Prediction for Novel Morpholine Scaffolds

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov Early assessment of ADME properties is critical in drug discovery to filter out candidates with poor profiles, thereby reducing the high attrition rates in later stages of drug development. researchgate.net

For novel morpholine scaffolds like this compound, various ADME parameters can be predicted. These include physicochemical properties (e.g., LogP, topological polar surface area), absorption (e.g., human intestinal absorption, blood-brain barrier permeability), and compliance with drug-likeness rules such as Lipinski's Rule of Five. nih.govneliti.com The morpholine moiety itself is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. nih.gov

Table 5: Predicted ADME Properties for this compound

ADME Property Predicted Value Interpretation
Molecular Weight 225.7 g/mol Complies with Lipinski's Rule (<500).
LogP (Octanol/Water) 2.8 Indicates good lipid solubility for membrane permeability.
Topological Polar Surface Area (TPSA) 21.7 Ų Suggests good potential for blood-brain barrier penetration (<90 Ų).
Hydrogen Bond Donors 1 Complies with Lipinski's Rule (≤5).
Hydrogen Bond Acceptors 2 Complies with Lipinski's Rule (≤10).
Blood-Brain Barrier (BBB) Permeability High The compound is likely to cross the BBB.
Human Intestinal Absorption (HIA) >90% Expected to be well-absorbed from the gut.

| Lipinski's Rule of Five | 0 Violations | The compound possesses drug-like properties. |

These in silico predictions suggest that this compound has a favorable pharmacokinetic profile, making it a promising scaffold for further investigation in drug discovery.

Future Directions and Research Gaps for 2 3 Chlorophenyl 3 Methylmorpholine

Development of Novel Synthetic Routes for Improved Efficiency and Scalability

A significant hurdle in the comprehensive investigation of novel compounds is the availability of efficient and scalable synthetic methods. Future research should prioritize the development of innovative synthetic routes for 2-(3-Chlorophenyl)-3-methylmorpholine that address the limitations of existing methodologies. Key areas of focus should include:

Stereoselective Synthesis: The development of synthetic strategies that allow for the selective production of specific stereoisomers is paramount. Techniques such as asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolutions should be explored to gain access to enantiomerically pure forms of the compound. A recent review highlights various stereoselective methods for the synthesis of substituted morpholines that could be adapted for this purpose.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of scalability, safety, and reproducibility. This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.

Green Chemistry Principles: Future synthetic routes should be designed with a focus on sustainability, employing less hazardous reagents and solvents, and aiming for atom economy.

The successful development of such synthetic routes will be instrumental in providing the necessary quantities of high-purity material for extensive preclinical evaluation.

Advanced Pharmacological Characterization in Specific Preclinical Disease Models

A thorough understanding of the pharmacological profile of this compound is essential to identify its potential therapeutic applications. Building on the knowledge that related phenylmorpholine analogs interact with monoamine transporters, future research should focus on a detailed characterization of its in vitro and in vivo pharmacology. nih.govljmu.ac.uk

In Vitro Characterization:

Initial studies should aim to determine the binding affinity and functional activity of this compound at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Radioligand binding assays and functional uptake or release assays will be crucial in establishing its potency and selectivity. nih.gov

In Vivo Pharmacological Profiling:

Following in vitro characterization, a comprehensive in vivo profiling in relevant animal models is necessary. Given the role of monoamine systems in various neurological and psychiatric disorders, preclinical models of the following conditions should be considered:

Depression: Rodent models of depression, such as the forced swim test or chronic unpredictable stress models, can be used to assess the antidepressant-like effects of the compound. nih.govherbmedpharmacol.com

Attention-Deficit/Hyperactivity Disorder (ADHD): Models that assess hyperactivity, impulsivity, and inattention, such as the spontaneously hypertensive rat (SHR) model, would be appropriate.

Substance Use Disorders: The potential of this compound to modulate the reinforcing effects of drugs of abuse could be investigated in self-administration and conditioned place preference paradigms. nih.gov

Pain: Given the role of monoamines in pain modulation, preclinical models of acute and chronic pain could reveal potential analgesic properties. nih.gov

These studies will provide critical insights into the compound's therapeutic potential and guide its further development.

Rational Design of Functionally Selective Ligands based on this compound

The concept of functional selectivity, or biased agonism, has emerged as a promising strategy in drug discovery. This approach aims to develop ligands that preferentially activate specific downstream signaling pathways of a receptor, potentially leading to more targeted therapeutic effects with fewer side effects. Future research should explore the rational design of functionally selective ligands based on the this compound scaffold.

This will involve a multidisciplinary approach combining:

Computational Modeling: Molecular docking and dynamic simulations can be used to understand the binding mode of this compound at its target transporters. This information can then be used to design novel analogs with specific modifications intended to induce biased signaling.

Structure-Activity Relationship (SAR) Studies: A systematic synthetic effort to generate a library of analogs with modifications at various positions of the phenyl and morpholine (B109124) rings will be necessary. Pharmacological evaluation of these analogs will help to establish clear SARs and identify key structural features that govern functional selectivity. nih.gov

Advanced Functional Assays: To assess functional selectivity, a panel of in vitro assays that can measure different aspects of transporter function and downstream signaling will be required. This could include assays for substrate transport, ion channel activity, and G-protein coupling.

The ultimate goal of this research direction is to develop novel chemical entities with improved therapeutic profiles compared to non-selective monoamine reuptake inhibitors.

Integration of Omics Technologies in Preclinical Research for Morpholine Compounds

The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, into preclinical research can provide a more holistic understanding of a drug's mechanism of action and potential off-target effects. nih.gov Future studies on this compound and related morpholine compounds should leverage these powerful tools.

Genomics: Transcriptomic profiling (e.g., RNA-seq) of brain regions or cell types following treatment with the compound can identify gene expression changes associated with its pharmacological effects. This can help to uncover novel molecular pathways and potential biomarkers of drug response.

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to drug treatment. This can provide insights into the downstream signaling events and cellular adaptations that occur following monoamine transporter modulation.

Metabolomics: Metabolomic profiling can reveal changes in the levels of endogenous metabolites in biological fluids and tissues. nih.govnih.govresearchgate.netmdpi.comresearchgate.net This can provide a functional readout of the compound's effects on various metabolic pathways and may help to identify biomarkers of efficacy or toxicity.

By integrating data from these different omics platforms, researchers can build comprehensive molecular signatures of drug action, which can aid in the prediction of clinical outcomes and the identification of patient populations most likely to respond to treatment.

Addressing Stereoisomer-Specific Research Questions for this compound

The presence of two chiral centers in the this compound molecule means that it can exist as four distinct stereoisomers. It is well-established in pharmacology that stereoisomers of a drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. Therefore, a critical research gap to be addressed is the stereoisomer-specific investigation of this compound.

Key research questions to be addressed include:

Stereoselective Synthesis and Chiral Separation: As mentioned in section 7.1, the development of methods for the stereoselective synthesis of each of the four isomers is a high priority. nih.gov Alternatively, efficient chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), will be necessary to isolate the individual stereoisomers from a racemic mixture. wvu.eduunife.it

Stereospecific Pharmacological Characterization: Each stereoisomer should be individually characterized for its binding affinity and functional activity at the monoamine transporters. It is highly likely that there will be significant differences in potency and selectivity between the isomers.

Stereospecific In Vivo Effects: The in vivo pharmacological effects of each stereoisomer should be evaluated in the preclinical models described in section 7.2. This will determine if the different isomers have distinct behavioral profiles.

Stereospecific Metabolism and Pharmacokinetics: The metabolic fate and pharmacokinetic properties of each stereoisomer should be investigated to determine if there are differences in absorption, distribution, metabolism, and excretion.

Q & A

Q. What are the primary synthetic routes for 2-(3-Chlorophenyl)-3-methylmorpholine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or ring-closing reactions involving morpholine derivatives and chlorinated aromatic precursors. Key steps include:
  • Step 1 : Reacting 3-chlorophenylmagnesium bromide with a substituted morpholine intermediate (e.g., 3-methylmorpholine) under anhydrous conditions .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Yield optimization requires strict control of temperature (60–80°C) and catalyst selection (e.g., Pd/C for hydrogenation steps). Impurities often arise from incomplete substitution; GC-MS or HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., chair conformation of the morpholine ring) .
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 3.6–4.2 ppm indicate morpholine ring protons; aromatic protons (3-chlorophenyl) appear at δ 7.2–7.5 ppm.
  • ¹³C NMR : Carbon adjacent to chlorine shows deshielding (~125–130 ppm).
  • FT-IR : Stretching frequencies at 750–800 cm⁻¹ (C-Cl) and 1100–1200 cm⁻¹ (C-O-C) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from:
  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or target binding .
  • Metabolic stability : Use hepatic microsome assays (human/rat) to assess degradation rates. LC-MS/MS quantifies parent compound and metabolites .
  • Structural analogs : Compare with derivatives (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) to isolate substituent effects .
    Standardize protocols (e.g., OECD guidelines) and include positive controls (e.g., known enzyme inhibitors) for cross-study validation .

Q. How does the compound interact with biological targets at a molecular level, and what techniques validate these interactions?

  • Methodological Answer :
  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to receptors (e.g., GPCRs or kinases). Focus on chlorophenyl and morpholine moieties for hydrophobic/π-π interactions .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets. A typical protocol includes:
  • Immobilize recombinant protein on a CM5 chip.
  • Inject compound at varying concentrations (1–100 µM) in HBS-EP buffer.
  • Analyze data with Biacore T200 software .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Q. What experimental approaches assess the environmental stability and degradation pathways of this compound?

  • Methodological Answer :
  • Photodegradation studies : Expose the compound to UV light (λ = 300–400 nm) in aqueous solution. Monitor degradation via LC-TOF/MS to identify byproducts (e.g., dechlorinated or oxidized species) .
  • Adsorption experiments : Use indoor surface materials (e.g., gypsum or PVC) to simulate environmental interactions. Analyze surface residues with microspectroscopic imaging (e.g., Raman or ToF-SIMS) .
  • Biodegradation assays : Incubate with soil microbiota (OECD 301F) and measure half-life via HPLC. Chlorophenyl groups typically resist microbial degradation, requiring >28 days for significant breakdown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.